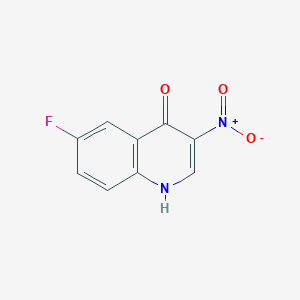

6-Fluoro-4-hydroxy-3-nitroquinoline

描述

Contextualization within Quinoline (B57606) Chemistry Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational scaffold in organic and medicinal chemistry. frontiersin.orgnih.govnih.gov The field of quinoline chemistry is mature, with classic synthetic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses having been established for over a century. nih.gov Modern research continues to build on this foundation, developing more efficient and environmentally friendly synthetic routes, including microwave-assisted and metal-nanoparticle-catalyzed reactions, to produce functionalized quinoline derivatives. frontiersin.orgnih.gov

The versatility of the quinoline ring allows for functionalization at numerous positions, which in turn modulates its electronic properties and biological activities. nih.gov This has made quinoline and its derivatives a subject of perpetual interest, leading to their use in a wide array of applications, from pharmaceuticals to materials science. frontiersin.orgnih.gov

Significance of Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs. nih.govnih.gov Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties. nih.gov

The specific substitutions on the quinoline ring are critical in determining the compound's therapeutic potential. For instance:

Fluorine Substitution: The presence of a fluorine atom, as seen in the 6-position of the target compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. chemimpex.com The well-known class of fluoroquinolone antibiotics, such as Ciprofloxacin and Norfloxacin, owe their potent antibacterial activity in part to the fluorine substituent. researchgate.net

Hydroxyl Group: The 4-hydroxyquinoline (B1666331) moiety is a key structural feature in many biologically active compounds. It is known to be a precursor for various pharmaceuticals and can act as a potent antimicrobial agent. nih.govchemimpex.com The discovery of the antibacterial effects of 3-carboxyl-substituted 4-hydroxyquinolines was a pivotal moment that led to the development of fluoroquinolone antibiotics. nih.gov

Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's chemical reactivity and biological function. Nitro-substituted quinolines have been investigated for a range of activities. For example, nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent. srce.hr The nitration of quinoline derivatives is a common chemical transformation used to create precursors for further synthesis, such as the reduction of the nitro group to an amine, which can then be functionalized. nih.gov

The combination of these three substituents on a single quinoline core, as in 6-fluoro-4-hydroxy-3-nitroquinoline, creates a molecule with a unique electronic and steric profile that is ripe for investigation.

Overview of Academic Research Trajectories for Similar Compounds

While specific studies on this compound are limited, the research trajectories of closely related compounds provide a clear blueprint for potential future investigations. Academic research on similar substituted quinolines typically follows a path of synthesis, structural characterization, and biological evaluation.

Synthesis and Reaction Chemistry: A primary research focus would be the development of efficient synthetic pathways. For the parent compound, 6-fluoro-4-hydroxyquinoline (B1304773), synthesis can be followed by reactions such as chlorination with phosphorus oxychloride to yield 4-chloro-6-fluoroquinoline, a versatile intermediate for further functionalization. prepchem.com The subsequent nitration of the 6-fluoro-4-hydroxyquinoline core would be a key step, a process that has been studied extensively for various quinoline systems, though regioselectivity can be a challenge depending on the reaction conditions and existing substituents. nih.govresearchgate.net

Antimicrobial and Anticancer Screening: Given the known properties of related molecules, a logical research trajectory would involve screening for biological activity. For example, studies on 4-hydroxy-3-nitro-2-quinolones have shown them to be inhibitors of allergic reactions. frontiersin.org A closely related compound, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been evaluated for its cytotoxicity against cancer cell lines and its immunomodulatory properties. bohrium.com Similarly, other 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives have been synthesized and tested as potential antimicrobial agents. researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial aspect of the research trajectory involves synthesizing a library of related analogues to establish a structure-activity relationship (SAR). researchgate.net This involves systematically modifying each part of the molecule—for instance, changing the position of the fluoro or nitro group, or replacing the hydroxyl group—and evaluating how these changes affect biological activity. Such studies are essential for optimizing the lead compound to enhance potency and reduce potential toxicity. nih.gov

Based on these established patterns, the research on this compound would likely proceed from establishing a reliable synthesis, to broad biological screening (particularly for antimicrobial and anticancer effects), and finally to detailed SAR studies to identify more potent and selective derivatives for drug development.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅FN₂O₃ |

| Molecular Weight | 208.15 g/mol |

| CAS Number | 628284-75-3 |

| Appearance | Not specified |

| Boiling Point | 338.2°C at 760 mmHg |

| Flash Point | 158.4°C |

| Density | 1.585 g/cm³ |

| Refractive Index | 1.697 |

Data sourced from publicly available chemical supplier information.

Comparison of Structurally Related Quinolines

| Compound | Key Structural Features | Investigated Biological Activity |

| 4-hydroxy-3-nitro-2-quinolone | 4-hydroxy and 3-nitro groups on a quinolone-2-one core | Inhibition of allergic reactions frontiersin.org |

| Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 6-fluoro and 8-nitro groups, ester at C3 | Cytotoxicity, anticancer, immunomodulatory properties bohrium.com |

| 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives | 6-fluoro group, carboxylic acid at C3 | Antimicrobial researchgate.net |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | 8-hydroxy and 5-nitro groups | Antimicrobial srce.hr |

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURQNAASNNGCEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650721 | |

| Record name | 6-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628284-75-3 | |

| Record name | 6-Fluoro-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 6 Fluoro 4 Hydroxy 3 Nitroquinoline and Its Derivatives

Structural Elucidation Techniques for Nitroquinoline Derivatives

The precise identification and structural confirmation of nitroquinoline derivatives are achieved through the synergistic use of several key spectroscopic methods. Each technique provides unique and complementary information, allowing for a complete and unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including nitroquinoline derivatives. tsijournals.comresearchgate.net By analyzing the chemical shifts, coupling constants, and signal intensities in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. amanote.commagritek.commagritek.com

In ¹H NMR spectra of quinoline (B57606) derivatives, protons on the aromatic rings typically appear in the downfield region (δ 7-9 ppm) due to the deshielding effect of the aromatic ring current. acs.orguncw.edu The substitution pattern, including the presence of electron-withdrawing groups like the nitro group and electron-donating groups like the hydroxyl group, significantly influences the chemical shifts of the neighboring protons. For instance, the electronegativity of the nitrogen heteroatom causes a decrease in the shielding of adjacent protons. tsijournals.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. tsijournals.comresearchgate.netchemicalbook.com The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of attached functional groups. The carbons directly bonded to the nitro and hydroxyl groups, as well as the fluorine atom in 6-fluoro-4-hydroxy-3-nitroquinoline, will exhibit characteristic chemical shifts that aid in their assignment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals, especially in complex molecules where signal overlap is common. wisc.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Quinolines

| Nucleus | Functional Group Proximity | Typical Chemical Shift Range (ppm) |

| ¹H | Aromatic Protons | 7.0 - 9.0 |

| Proton on carbon adjacent to Nitrogen | Downfield shift | |

| Proton near electron-withdrawing group (e.g., -NO₂) | Downfield shift | |

| Proton near electron-donating group (e.g., -OH) | Upfield shift | |

| ¹³C | Aromatic Carbons | 110 - 160 |

| Carbon attached to Nitrogen | ~140 - 150 | |

| Carbon attached to -NO₂ | ~140 - 150 | |

| Carbon attached to -OH | ~150 - 160 | |

| Carbon attached to Fluorine | ~155 - 165 (with C-F coupling) |

Note: The exact chemical shifts for this compound would require experimental data for the specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. aps.orgnih.gov This precision allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a newly synthesized compound like this compound. nih.gov

For this compound (C₉H₅FN₂O₃), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. This experimentally determined accurate mass is then compared to the theoretical exact mass, with a close match providing strong evidence for the proposed molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating data from other spectroscopic techniques. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. researchgate.net These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The presence of a hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro group (-NO₂) would exhibit two strong stretching vibrations, typically around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The C-F bond stretch would appear in the range of 1000-1400 cm⁻¹. Vibrations associated with the quinoline ring, such as C=C and C=N stretching, would be observed in the 1400-1600 cm⁻¹ region. researchgate.net The analysis of these characteristic vibrational modes provides a molecular fingerprint, confirming the presence of the expected functional groups. nih.govnih.govlibretexts.org

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1300 - 1370 | |

| Carbon-Fluorine (C-F) | C-F Stretch | 1000 - 1400 |

| Quinoline Ring | C=C and C=N Stretches | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic Absorption (UV-Vis) spectroscopy provides insights into the electronic structure and chromophoric system of a molecule. researchgate.net The quinoline ring system, with its extended π-conjugation, is a strong chromophore, meaning it absorbs light in the ultraviolet-visible region. nih.gov The positions and intensities of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinoline ring. researchgate.netacs.org

The presence of the nitro group, a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, in this compound is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted quinoline. researchgate.net This is due to the extension of the conjugated system and the possibility of intramolecular charge transfer interactions. The analysis of the UV-Vis spectrum, often in different solvents to study solvatochromic effects, helps to characterize the electronic transitions within the molecule.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. acs.org This method provides detailed information about bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. researchgate.net For a molecule like this compound, X-ray crystallography can definitively establish the relative positions of the fluoro, hydroxyl, and nitro substituents on the quinoline core.

Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between the aromatic rings of adjacent molecules. acs.org These interactions are crucial for understanding the supramolecular architecture and the physical properties of the compound in the solid state.

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of this compound and its derivatives. These methods are routinely employed throughout the synthesis and purification process to ensure the quality of the final product.

Commonly used chromatographic techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of chemical reactions and for the initial assessment of sample purity. nih.govslideshare.net By comparing the retention factor (Rf) of the synthesized compound with that of starting materials and potential byproducts, the reaction conversion and the presence of impurities can be quickly evaluated. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that is widely used for the quantitative analysis and purification of non-volatile compounds like nitroquinoline derivatives. researchgate.net When coupled with a UV detector, HPLC can provide a detailed chromatogram showing the peak corresponding to the desired product and any impurities. The area under each peak is proportional to the concentration of the respective component, allowing for accurate purity determination.

Gas Chromatography (GC): For volatile and thermally stable derivatives, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), can be a powerful analytical tool. nih.govnih.gov GC separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for each separated component.

The selection of the appropriate chromatographic method and conditions (e.g., stationary phase, mobile phase, and detector) is crucial for achieving optimal separation and accurate analysis of this compound and its derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives due to its high resolution, sensitivity, and versatility. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach, leveraging the compound's inherent hydrophobicity. youtube.comyoutube.com

Method development for this compound would typically involve a C8 or C18 stationary phase, which provides a nonpolar environment for the separation. youtube.comnih.gov The mobile phase would consist of a polar mixture, such as acetonitrile (B52724) or methanol (B129727) with water, often with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution by suppressing the ionization of the hydroxyl group. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the analyte and any related impurities. nih.gov

Validation of an HPLC method for this compound would encompass the evaluation of parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For similar quinoline derivatives, linearity with high correlation coefficients (e.g., 0.9990–0.9998) has been achieved. tandfonline.com The precision of the method, often expressed as the relative standard deviation (RSD), is expected to be low, indicating good reproducibility. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Quinoline Derivative Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm researchgate.net |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for the HPLC analysis of this compound based on methods for related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. madison-proceedings.com Direct analysis of this compound by GC-MS may be challenging due to its relatively low volatility and the presence of the polar hydroxyl group. Therefore, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov

A common derivatization technique for compounds containing hydroxyl groups is silylation, where the active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the polarity and increases the thermal stability of the analyte, making it more amenable to GC analysis. The resulting derivative can then be separated on a low-polarity capillary column, such as a DB-5MS, and detected with high sensitivity and selectivity by a mass spectrometer. madison-proceedings.com Electron ionization (EI) is a common ionization technique that can provide a unique fragmentation pattern, aiding in structural elucidation. researchgate.netnih.govmonash.edu

Table 2: Example GC-MS Parameters for the Analysis of Derivatized Nitroaromatics

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table provides a representative set of GC-MS conditions that could be adapted for the analysis of a silylated derivative of this compound.

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent consumption. nih.gov For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a primary mode of separation. wikipedia.org In CZE, analytes are separated based on their charge-to-size ratio in an electric field.

The development of a CZE method would involve optimizing the background electrolyte (BGE) composition and pH. A buffer system, such as a phosphate (B84403) or borate (B1201080) buffer, would be used to maintain a constant pH and control the electroosmotic flow (EOF). nih.gov The pH of the BGE will influence the charge of the this compound, primarily due to the ionization of the hydroxyl group. The addition of organic modifiers, like methanol or acetonitrile, to the BGE can be used to alter the EOF and improve the resolution of analytes. researchgate.net For enhancing the separation of structurally similar compounds, cyclodextrins can be added to the BGE as modifiers. nih.gov

Table 3: Potential Capillary Electrophoresis Conditions for Nitroquinoline Analysis

| Parameter | Condition |

| Capillary | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 25 mM Sodium phosphate buffer, pH 7.0 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 254 nm |

This table outlines potential starting parameters for the CE analysis of this compound.

Sample Preparation Strategies for Quinoline Analytics

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with complex matrices. nih.gov The goal is to isolate and concentrate the target analyte, this compound, while removing interfering components from the sample matrix. nih.gov

For liquid samples, such as environmental water or biological fluids, solid-phase extraction (SPE) is a widely used technique. nih.gov A reversed-phase SPE sorbent (e.g., C18) can be employed to retain the analyte from the aqueous matrix. After washing the cartridge to remove interfering substances, the analyte is eluted with a small volume of an organic solvent like methanol or acetonitrile. This not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. researchgate.net

Liquid-liquid extraction (LLE) is another common technique where the analyte is partitioned between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govmonash.edu The choice of the organic solvent is critical and depends on the polarity and solubility of the analyte.

For solid samples, such as soil or tissues, an initial extraction step using an appropriate solvent is required. epa.gov This can be followed by a clean-up procedure like SPE. The selection of the extraction solvent should be based on the solubility of this compound.

Other Analytical Techniques for Quinoline Compounds

Spectrofluorimetry and Luminescence Methods

Spectrofluorimetry is a highly sensitive technique that can be utilized for the analysis of fluorescent compounds. nih.gov Many quinoline derivatives, particularly fluoroquinolones, exhibit intrinsic fluorescence. nih.govmdpi.com The presence of the fluorophore in the this compound structure suggests that it may also possess fluorescent properties. The excitation and emission wavelengths would need to be determined experimentally.

However, the presence of the nitro group, a strong electron-withdrawing group, can lead to fluorescence quenching. westmont.edu This phenomenon can also be exploited for analytical purposes. For instance, the quenching of the fluorescence of a known fluorophore by the nitroaromatic compound can be measured and correlated to its concentration. nih.gov Luminescence-based detection methods offer the potential for rapid and sensitive analysis. nih.gov

Voltammetric and Polarographic Approaches

Voltammetric and polarographic techniques are electrochemical methods that can be applied to the analysis of electroactive compounds. britannica.comwikipedia.org The nitro group in this compound is readily reducible, making it an ideal target for these techniques. researchgate.net

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are sensitive techniques that can be used for the quantitative determination of nitroquinolines. researchgate.netelectrochemsci.org The analysis is typically performed using a three-electrode system, with a working electrode (e.g., hanging mercury drop electrode, glassy carbon electrode, or carbon paste electrode), a reference electrode, and a counter electrode. psu.edupsecommunity.org The reduction of the nitro group produces a current signal at a specific potential, and the magnitude of this current is proportional to the concentration of the analyte. These methods can be applied to the analysis of nitroquinolines in various samples, including water and biological fluids. researchgate.netresearchgate.netelectrochemsci.org

Theoretical and Computational Investigations of 6 Fluoro 4 Hydroxy 3 Nitroquinoline

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer a detailed view of the molecular characteristics of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic features. researchgate.net These calculations are fundamental in understanding the reactivity and stability of the molecule. researchgate.net

The electronic properties derived from DFT, such as the distribution of electron density and electrostatic potential, can indicate the most probable sites for electrophilic and nucleophilic attacks. For instance, in related quinoline compounds, DFT has been used to study electronic and optoelectronic properties. nih.gov The substitution of a fluorine atom and a nitro group on the quinoline core significantly influences its electronic distribution and, consequently, its chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For molecules like this compound, FMO analysis helps in predicting how the molecule will interact with other species. wikipedia.orgnumberanalytics.com The distribution of the HOMO and LUMO across the molecule's atoms reveals the most likely regions for reaction. nih.gov For example, a study on a similar compound, 6-fluoro-4-hydroxy-2-methylquinoline, indicated that the energy separation between its HOMO and LUMO levels points to efficient energy transfer. bohrium.com

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Indicates the region of the molecule most likely to donate electrons (nucleophilicity). |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the region of the molecule most likely to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) in different colors.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the quinoline ring, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the fluorine atom might exhibit positive potential. This visual representation of the electrostatic potential is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Prediction of Spectroscopic Parameters (IR, NMR)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. rsc.org These theoretical predictions are often compared with experimental data to confirm the molecular structure. researchgate.net

The gauge-invariant atomic orbital (GIAO) method is commonly used within the DFT framework to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Similarly, theoretical IR spectra can be computed, and the vibrational modes can be assigned to specific functional groups within the molecule. For instance, the characteristic vibrational frequencies for the N-H, C=O, and C-F bonds can be predicted and compared with experimental FT-IR spectra. researchgate.netresearchgate.net These computational tools aid in the structural elucidation and characterization of novel compounds like this compound. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. nih.gov

For this compound, molecular docking simulations can be performed to evaluate its potential as an inhibitor for various enzymes or receptors. For example, quinoline derivatives have been studied as inhibitors of targets like DNA gyrase. nih.govcapes.gov.br The docking process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding free energy. nih.gov Lower binding energies typically indicate a more stable ligand-protein complex. mdpi.com The analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein. bohrium.com A study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides used induced-fit docking to show how these derivatives occupy the binding site of PI3Kα. mdpi.com

Table 2: Key Parameters in Molecular Docking

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | The strength of the interaction between the ligand and the target protein. A more negative value indicates stronger binding. mdpi.com |

| Inhibition Constant (Ki) | A measure of the ligand's potency as an inhibitor. Lower values indicate higher potency. mdpi.com |

| Hydrogen Bonds | Key electrostatic interactions that contribute significantly to binding specificity and stability. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target, which are crucial for binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For quinoline derivatives, QSAR studies have been successfully applied to understand and predict their activity in various contexts, such as anticancer and antimicrobial agents. capes.gov.brnih.gov These models are built using a dataset of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, including machine learning techniques like k-nearest neighbors (k-NN) and support vector machines (SVM), are then used to build the QSAR model. nih.gov

The predictive power of a QSAR model is evaluated using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.netnih.gov A robust QSAR model can guide the design of new quinoline derivatives with enhanced biological activity. nih.gov

Table 3: Common Approaches in QSAR Modeling

| Approach | Description |

|---|---|

| 2D-QSAR | Uses 2D descriptors like topological indices and physicochemical properties. |

| 3D-QSAR | Utilizes 3D descriptors derived from the molecule's spatial arrangement, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov |

| Machine Learning | Employs algorithms like artificial neural networks, and gradient boosting to build predictive models from large datasets. nih.gov |

Computational Prediction of Bioactivity and Toxicity Profiles

The prediction of the biological activity and toxicity of novel chemical entities is a critical component of modern drug discovery and development. In the case of this compound, while specific experimental and computational studies on its bioactivity and toxicity are not extensively available in the public domain, we can infer potential profiles based on computational studies of structurally related quinoline derivatives and the application of established in silico prediction methodologies. Computational tools play a pivotal role in the early assessment of a compound's pharmacological and toxicological potential, thereby guiding further experimental investigation. iscientific.orgresearchgate.netnih.gov

Predicted Bioactivity

Computational screening of quinoline derivatives has revealed a broad spectrum of potential biological activities. iscientific.orgnih.gov These in silico methods often involve molecular docking studies to predict the binding affinity of a compound to various biological targets, as well as quantitative structure-activity relationship (QSAR) models that correlate chemical structure with biological activity. nih.govnih.gov For a compound like this compound, it is plausible to predict a range of activities based on the known pharmacology of the quinoline scaffold.

While specific data for this compound is not available, a hypothetical bioactivity prediction based on common findings for similar fluoroquinolone and nitroquinoline structures might include the following:

Table 1: Hypothetical Predicted Bioactivity of this compound

| Biological Activity | Predicted Potential | Basis of Prediction |

| Antibacterial | Possible | The fluoroquinolone core is a well-established antibacterial pharmacophore. nih.govresearchgate.netresearchgate.net |

| Anticancer | Possible | Numerous quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. nih.gov |

| Antimalarial | Possible | The quinoline ring is a cornerstone of many antimalarial drugs. |

| Anti-inflammatory | Possible | Certain quinoline derivatives have shown potential as anti-inflammatory agents. |

Note: The data in this table is hypothetical and based on the activities of structurally related compounds. Specific computational or experimental validation for this compound is required.

Predicted Toxicity

In silico toxicology assessment is a crucial step to flag potential liabilities of a new chemical entity early in the drug discovery process. Various computational models and software platforms, such as ADMET Predictor and SwissADME, are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. iscientific.orgresearchgate.neteurekaselect.com These predictions are based on large datasets of known compounds and their experimental toxicological data.

For this compound, a comprehensive in silico toxicity assessment would typically evaluate several endpoints. The presence of a nitro group, in particular, can be a structural alert for potential genotoxicity, and QSAR models for carcinogenicity of nitroaromatic compounds have been developed. nih.gov

A summary of the types of toxicity predictions that would be relevant for this compound is presented below:

Table 2: Hypothetical In Silico Toxicity Profile for this compound

| Toxicity Endpoint | Predicted Risk | Computational Method |

| Mutagenicity (Ames) | Potential for concern | Based on structural alerts (nitro group) and QSAR models. iscientific.org |

| Carcinogenicity | Potential for concern | QSAR models for nitrocompounds. nih.gov |

| Hepatotoxicity | To be evaluated | Predicted by various ADMET prediction platforms. |

| Cardiotoxicity (hERG inhibition) | To be evaluated | Commonly predicted in silico for new chemical entities. |

| Skin Sensitization | To be evaluated | Predicted by various ADMET prediction platforms. |

Note: The data in this table is hypothetical and highlights the types of toxicological endpoints that would be assessed using computational methods. Specific predictions for this compound are not currently available in published literature.

Biological and Pharmacological Research on 6 Fluoro 4 Hydroxy 3 Nitroquinoline and Quinoline Derivatives

Antimicrobial Activity Studies

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Quinoline (B57606) derivatives have been extensively investigated for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy Against Bacterial Strains

While specific minimum inhibitory concentration (MIC) data for 6-Fluoro-4-hydroxy-3-nitroquinoline against a wide array of bacterial strains is not extensively documented in publicly available literature, the broader class of quinoline derivatives has demonstrated significant antibacterial properties. Research on related compounds, particularly fluoroquinolones, provides insights into the potential efficacy. For instance, a novel des-fluoro(6) quinolone, BMS-284756, has shown potent activity against a range of gram-positive and gram-negative bacteria. nih.gov It is often the most active quinolone against staphylococci, including methicillin-resistant strains, streptococci, and pneumococci. nih.gov

The antibacterial activity of quinoline derivatives is influenced by the nature and position of substituents on the quinoline ring. Studies on various quinoline derivatives have demonstrated moderate to excellent antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. Some derivatives have shown MIC values ranging from 3.12 µg/mL to 50 µg/mL against these bacteria.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (Note: Data for related compounds, not this compound)

| Compound/Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Des-fluoro(6) quinolone (BMS-284756) | Streptococcus pneumoniae | ≤1 | nih.gov |

| Des-fluoro(6) quinolone (BMS-284756) | Staphylococcus aureus | Not specified | nih.gov |

| Various Quinoline Derivatives | Bacillus cereus | 3.12 - 50 | |

| Various Quinoline Derivatives | Staphylococcus aureus | 3.12 - 50 | |

| Various Quinoline Derivatives | Pseudomonas aeruginosa | 3.12 - 50 | |

| Various Quinoline Derivatives | Escherichia coli | 3.12 - 50 |

Antifungal Efficacy Against Fungal Species

Similar to the antibacterial data, specific antifungal studies on this compound are limited. However, the broader family of quinoline derivatives has shown promise in combating fungal infections. For example, certain 8-hydroxyquinoline (B1678124) derivatives have been tested against various Candida species, with some compounds exhibiting low activity. nih.gov In contrast, other studies on novel 6,8-dibromo-4(3H)quinazolinone derivatives, which share a core heterocyclic structure, have demonstrated potent in vitro antifungal activity against Candida albicans and Aspergillus flavus, with some compounds showing MIC values as low as 0.097 µg/mL. nih.gov

Table 2: Antifungal Activity of Selected Quinoline and Related Derivatives (Note: Data for related compounds, not this compound)

| Compound/Class | Fungal Species | MIC (µg/mL) | Reference |

| 8-Hydroxyquinoline Derivatives | Candida species | 31.25 - 1000 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative | Candida albicans | 0.78 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative | Aspergillus flavus | 0.097 | nih.gov |

Investigation of Antimicrobial Mechanisms of Action

The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary mechanism for antibacterial activity involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, recombination, and repair. By inhibiting these enzymes, quinoline compounds effectively halt bacterial proliferation.

In fungi, the mechanism of action can be different. Some quinoline derivatives are thought to disrupt the fungal cell wall, a structure vital for maintaining cell integrity. Others may interfere with the fungal cell membrane, leading to increased permeability and ultimately cell death. The presence of a nitro group, as in this compound, can also contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress within the microbial cells.

Anticancer Activity Investigations

The search for effective and selective anticancer agents is a major focus of modern drug discovery. The quinoline nucleus has proven to be a valuable scaffold in the design of new antiproliferative compounds.

Inhibition of Cellular Proliferation in Human Carcinoma Cell Lines (e.g., HepG-2, HCT-116, A431, MDA-MB-468)

While specific data for this compound is not widely reported, numerous studies have demonstrated the potent antiproliferative activity of various quinoline derivatives against a range of human cancer cell lines.

For instance, certain quinoline derivatives have been evaluated against the HepG-2 (hepatocellular carcinoma) cell line, with some compounds exhibiting cytotoxic activity comparable to the standard drug Erlotinib, with IC50 values around 19 µM. researchgate.net The HCT-116 (colorectal carcinoma) cell line has also been a target for quinoline-based compounds, with some showing significant inhibitory effects. nih.govnih.gov

In studies involving the A431 (epidermoid carcinoma) cell line, which overexpresses the epidermal growth factor receptor (EGFR), certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have shown potent activity, with some compounds being more active than the reference drug Neratinib. nih.gov The MDA-MB-468 (triple-negative breast cancer) cell line has also been shown to be sensitive to the growth-inhibitory effects of bombesin/gastrin-releasing peptide antagonists that are structurally distinct but highlight the broad applicability of targeting signaling pathways in this cell line. nih.gov

Table 3: Antiproliferative Activity of Selected Quinoline Derivatives (Note: Data for related compounds, not this compound)

| Compound/Class | Cell Line | IC50 (µM) | Reference |

| Quinoline Derivative | HepG-2 | ~19 | researchgate.net |

| Capsaicin (for comparison) | HCT-116 p53-/- | 19.67 | nih.gov |

| 4-Anilinoquinoline-3-carbonitrile Derivative | A431 | 1.893 | nih.gov |

| Bombesin/GRP Antagonist (RC-3940-II) | MDA-MB-468 | Not specified (in vivo) | nih.gov |

Targeting Specific Kinase Pathways (e.g., EGFR, c-MET)

A key mechanism through which many quinoline derivatives exert their anticancer effects is by inhibiting protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer. The epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-MET) are two such kinases that have been successfully targeted by quinoline-based inhibitors. nih.govmdpi.com

The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are well-established pharmacophores for EGFR inhibition. nih.gov These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling. Several FDA-approved EGFR inhibitors are based on a quinazoline (B50416) or quinoline core. nih.gov

Similarly, c-MET, another receptor tyrosine kinase, is a validated target in oncology, and several small-molecule inhibitors containing a quinoline nucleus have been developed. These inhibitors also act by competing with ATP for binding to the kinase domain of c-MET, thereby blocking its signaling cascade. mdpi.comnih.govnih.gov The dual inhibition of both EGFR and c-MET is an emerging strategy to overcome drug resistance in cancer therapy.

Mechanisms of Antitumor Action (e.g., DNA Damage, Autophagy Modulation)

The antitumor mechanisms of quinoline derivatives are diverse and multifaceted, often involving the induction of programmed cell death and interference with critical cellular pathways. While the precise mechanisms of this compound are not detailed in the available research, studies on related compounds provide insight into potential modes of action.

Nitro-substituted quinolines, such as 4-nitroquinoline-1-oxide (4NQO), are well-documented for their ability to induce DNA damage. nih.govnih.gov This activity is a cornerstone of their carcinogenic and, paradoxically, their potential chemotherapeutic effects. Such compounds can lead to the formation of adducts in DNA, triggering cellular repair mechanisms. nih.govnih.gov In cells with compromised DNA repair pathways, like those found in certain cancers, this damage can be lethal, leading to cell death. nih.gov

Another key mechanism associated with the antitumor effects of various heterocyclic compounds is the modulation of apoptosis and autophagy. nih.govnih.gov For instance, a related fluoroquinolone derivative, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (referred to as 6FN), has been shown to inhibit the growth of cervical (HeLa) and murine melanoma (B16) cancer cells. nih.gov Its cytotoxic effect was found to be mediated through apoptosis, a form of programmed cell death, involving the activation of initiator caspase-9 and executioner caspase-3. nih.gov Other quinoline-based compounds have been shown to influence the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. nih.gov Furthermore, some natural products with complex ring structures exert their antitumor effects by inducing autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death depending on the context. nih.gov

Table 1: Examples of Antitumor Mechanisms in Quinoline and Related Derivatives

| Compound/Class | Cell Line(s) | Observed Mechanism(s) | Citation(s) |

|---|---|---|---|

| Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | HeLa, B16 | Induction of apoptosis via activation of caspase-9 and -3. | nih.gov |

| 4-Nitroquinoline-1-oxide (4NQO) | Various | Induces DNA damage and adduct formation. | nih.govnih.gov |

| Purine-based Sulfonamide Derivatives | Leukemia Cells | Alteration of cell cycle, modification of mitochondrial activity, induction of apoptosis. | nih.gov |

In vivo Antitumor Efficacy in Experimental Tumor Models

The translation of in vitro antitumor activity to in vivo efficacy is a critical step in drug development. While in vivo studies specifically for this compound are not available in the reviewed literature, research on other substituted quinoline and isoquinoline (B145761) derivatives demonstrates their potential in animal models of cancer.

For example, a study on the novel compound 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, which shares the 6-nitro substitution pattern, assessed its antitumor potency in murine tumor models. nih.gov The compound demonstrated significant tumor regression effects in mice bearing Sarcoma-180 (S-180) and Ehrlich ascites carcinoma (EAC) tumors. nih.gov The efficacy was measured by the increase in median survival time of treated mice compared to untreated controls, with the study reporting maximum T/C (Treated/Control) values of 138 and 189 at its optimal dose, respectively. nih.gov Importantly, this study also evaluated the compound's toxicity profile, noting an initial, reversible suppression of bone marrow and spleen cellularity but no significant long-term liver, kidney, or heart toxicity. nih.gov

Another quinoline derivative, a quinoline-4-carboxamide known as DDD107498, has shown excellent oral efficacy in the Plasmodium berghei malaria mouse model, which, while not a cancer model, underscores the potential for quinoline derivatives to be effective in vivo. acs.org The successful optimization of this series from a screening hit with poor metabolic stability to a preclinical candidate with favorable properties highlights the tractability of the quinoline scaffold for developing orally bioavailable drugs. acs.orgacs.org

Table 2: In vivo Antitumor Efficacy of a Related Nitro-substituted Isoquinoline Derivative

| Compound | Tumor Model(s) | Efficacy Measurement | Key Finding | Citation |

|---|

Antiviral Activity Research (e.g., Herpesviruses)

The quinoline scaffold is a key component of several established and experimental antiviral agents. nih.govnih.gov Research has demonstrated that quinoline derivatives possess activity against a wide spectrum of viruses, including Zika virus, human immunodeficiency virus (HIV), Ebola virus, and herpesviruses. nih.govnih.gov

The mechanisms of antiviral action can vary, from inhibiting viral replication to preventing entry into host cells. For instance, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to be potent inhibitors of Zika virus (ZIKV) replication, with some analogues showing greater potency than the reference drug mefloquine. nih.gov Studies on other quinoline derivatives have explored their efficacy against orthopoxviruses. researchgate.net Specifically, 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid was identified as having high activity in cell culture models. researchgate.net While direct research on the anti-herpesvirus activity of this compound is not specified in the search results, the broad antiviral potential of the quinoline family suggests this could be a worthwhile area of investigation. nih.govresearchgate.net

Antiplasmodial Activity Studies

Quinoline derivatives are historically significant in the fight against malaria, with quinine (B1679958) and chloroquine (B1663885) being cornerstone therapies for decades. nih.govresearchgate.net Modern research continues to explore novel quinoline-based compounds to combat the persistent problem of drug-resistant Plasmodium parasites. nih.govmdpi.com

Numerous studies have synthesized and evaluated different classes of quinoline derivatives for their activity against Plasmodium falciparum, the deadliest species of malaria parasite.

Nopol-Based Quinoline Derivatives: Nopyl-quinolin-8-yl amides were found to be moderately active against the asexual blood stage of the chloroquine-sensitive Pf3D7 strain. nih.govmdpi.com Interestingly, the introduction of a chloro substituent at the C7 position resulted in a compound with sub-micromolar efficacy against the chloroquine-resistant PfK1 strain. nih.govmdpi.com

Quinoline-4-carboxylic Acid Derivatives: Analogues of the compound DDD107498 were prepared and tested against both chloroquine-sensitive (NF54) and multi-resistant (K1) strains of P. falciparum. nih.gov Several of these newly synthesized compounds showed promising activity and selectivity, with one compound demonstrating a 98.1% reduction in parasitemia in a Plasmodium berghei-infected mouse model. nih.gov

Quinoline-4-carboxamides: A medicinal chemistry program optimized an initial screening hit into a lead compound (DDD107498) with low nanomolar in vitro potency and excellent oral efficacy in mouse models. acs.orgacs.org This compound was found to act via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), which is essential for parasite protein synthesis. acs.org

Table 3: Antiplasmodial Activity of Various Quinoline Derivatives

| Quinoline Derivative Class | Plasmodium Strain(s) | Key Findings | Citation(s) |

|---|---|---|---|

| Nopyl-quinolin-8-yl amides | P. falciparum (Pf3D7, PfK1) | Moderate activity against sensitive strains; C7-chloro substitution improved activity against resistant strain. | nih.govmdpi.com |

| Quinoline-4-carboxylic acid analogues | P. falciparum (NF54, K1), P. berghei | Promising in vitro activity and selectivity; significant parasitemia reduction in a mouse model. | nih.gov |

Other Biological Activities of Quinoline Derivatives

Beyond their roles as antitumor, antiviral, and antiplasmodial agents, quinoline derivatives exhibit a range of other important biological properties, including antioxidant and anti-inflammatory effects.

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest. Several studies have demonstrated the antioxidant potential of quinoline derivatives. nih.govnih.gov Their activity has been evaluated using various in vitro assays, such as measuring their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). redalyc.orgmdpi.com

One study investigating a series of quinoline derivatives found that a 2,4-diphenylquinoline (B373748) compound was effective at reducing lipid peroxidation in brain and liver tissue samples. redalyc.orgresearchgate.net The antioxidant mechanisms of quinolines are believed to involve the transfer of a hydrogen atom or a single electron to neutralize free radicals. nih.govnih.gov The antioxidant efficiency of some promising quinoline derivatives has been predicted to be greater than that of the standard antioxidant Trolox. nih.govnih.gov However, it is noted that not all quinoline derivatives possess this activity, and some may have poor radical scavenging capacities compared to standards like ascorbic acid. nih.gov

Inflammation is a key pathological process in many chronic diseases. Quinoline-based small molecules have been developed as anti-inflammatory agents targeting various pharmacological pathways. researchgate.net

Research has shown that certain quinoline derivatives can exert potent anti-inflammatory effects in animal models of arthritis. acs.org The mechanisms often involve the modulation of the immune response, such as inhibiting the production of pro-inflammatory cytokines. For example, one quinoline derivative was found to preferentially inhibit the production of interferon-gamma (IFN-γ), a key cytokine of Th1-type immune responses. acs.org Another study demonstrated that a specific quinoline derivative could significantly inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cells. epa.gov

The related fluoroquinolone derivative, ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), has also been studied for its immunomodulatory properties. nih.gov It was found to effectively induce the release of both pro- and anti-inflammatory cytokines from macrophage cells even at low concentrations, suggesting a complex interaction with the immune system. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitroquinoline-1-oxide (4NQO) |

| Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) |

| 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione |

| DDD107498 (a quinoline-4-carboxamide) |

| 2,8-bis(trifluoromethyl)quinoline |

| Mefloquine |

| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid |

| Quinine |

| Chloroquine |

| 2,4-diphenylquinoline |

| Trolox |

| Ascorbic acid |

| Interferon-gamma (IFN-γ) |

| Tumor necrosis factor-alpha (TNF-α) |

Enzyme Inhibition Studies (e.g., NAD(P)H:Quinone Oxidoreductase 1, PTP Inhibitor)

While direct studies on the inhibitory activity of this compound against NAD(P)H:Quinone Oxidoreductase 1 (NQO1) and Protein Tyrosine Phosphatases (PTPs) are not extensively documented in publicly available literature, the quinoline core and its substituents suggest potential for such interactions.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1 is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones. nih.gov Inhibition of NQO1 is a therapeutic strategy being explored for certain cancers. purdue.edu Indolequinones, which share structural similarities with quinolones, have been developed as mechanism-based inhibitors of NQO1. purdue.edu For instance, the compound 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) is a known NQO1 inhibitor. purdue.edu The inhibitory mechanism of some indolequinones is dependent on the presence of a suitable leaving group, such as a nitrophenoxy group, which facilitates covalent modification of the enzyme. purdue.edu Given that this compound possesses a nitro group, which is a strong electron-withdrawing group, it is plausible that it could interact with NQO1, although the specific mechanism and potency are yet to be determined.

Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPs are a group of enzymes that are critical in regulating signal transduction pathways, and their inhibition is a target for various diseases, including cancer and diabetes. scbt.comnih.gov Some compounds containing a quinoline scaffold have been investigated as PTP inhibitors. scbt.com For example, phenylarsine (B13959437) oxide (PAO) is a known PTP inhibitor that has been shown to decrease the activity of the renal outer medullary potassium channel 1 (ROMK1) by inhibiting PTP. benthamscience.com The development of potent and selective PTP inhibitors is an active area of research. researchgate.netnih.gov The 4-hydroxy-3-nitro-2-quinolone scaffold has been synthesized and evaluated for its antiallergic activity, indicating that this class of compounds can exhibit biological effects, although specific PTP inhibition was not the focus of that study.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogs

The introduction of a fluorine atom into a drug molecule can significantly modulate its physicochemical properties and biological activity. In quinoline derivatives, fluoro-substitution is a common strategy to enhance potency and improve pharmacokinetic profiles. The presence of a fluorine atom can increase metabolic stability by blocking sites susceptible to oxidative metabolism.

For instance, a novel 4-quinolinecarboxylic acid derivative, NSC 368390, which contains a 6-fluoro substituent, has demonstrated significant antitumor activity against various human tumor xenografts. scbt.com This highlights the potential of the 6-fluoro substitution to contribute to the anticancer properties of quinoline-based compounds.

The hydroxyl group, particularly at position 4 of the quinoline ring, can play a crucial role in the biological activity of these compounds. The 4-hydroxy-3-nitro-2-quinolone scaffold has been investigated for its antiallergic properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, in some quinoline derivatives, the hydroxyl group is known to be essential for metal chelation, which can be a mechanism of their antimicrobial or anticancer activity.

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring system and its interactions with biological macromolecules. In the case of 4-hydroxy-3-nitro-2-quinolones, this substituent is part of the core structure evaluated for antiallergic activity. The nitro group in nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) is crucial for its antibacterial activity. The mechanism is thought to involve the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA and other cellular components.

The relative positions of the substituents on the quinoline ring are critical in determining the biological activity. For this compound, the specific arrangement of the fluoro, hydroxy, and nitro groups creates a unique electronic and steric profile.

The following table summarizes the key substituents of this compound and their potential influence on its biological activity based on related compounds.

| Substituent | Position | Potential Influence on Biological Activity |

| Fluoro | 6 | Enhances metabolic stability and potency. scbt.com |

| Hydroxy | 4 | Acts as a key interaction point with biological targets and may be involved in metal chelation. |

| Nitro | 3 | Strong electron-withdrawing group that can modulate the electronic properties of the molecule and may be involved in redox-mediated mechanisms of action. |

Mechanistic Elucidation of Biological Interactions

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the functional groups present in its structure and the known activities of related quinoline derivatives, several potential mechanisms can be proposed.

The presence of the 4-hydroxy group suggests that the compound may exert its biological effects through chelation of metal ions that are essential for the function of certain enzymes. This is a known mechanism for other hydroxyquinoline-containing compounds.

The nitro group at position 3 introduces the possibility of a redox-based mechanism. Similar to other nitroaromatic compounds used as drugs, this compound could undergo enzymatic reduction in biological systems to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species could then interact with cellular macromolecules, leading to cytotoxicity or other pharmacological effects. This mechanism is well-established for the antibacterial action of compounds like nitrofurantoin (B1679001) and nitroxoline.

Preclinical Toxicology and Safety Assessment of Quinoline Derivatives

In vitro Cytotoxicity Profiling

The in vitro cytotoxicity of quinoline (B57606) derivatives is a critical initial step in safety assessment, providing insights into a compound's potential to cause cell death. Studies have shown that the cytotoxic effects of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline core. brieflands.comresearchgate.net

For instance, a study evaluating a series of 4-substituted quinolines demonstrated that certain derivatives, namely HTI 21 and HTI 22, exhibited significant cytotoxicity. The mechanism of cell death was identified as caspase-dependent apoptosis, which was associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). nih.gov This suggests that mitochondrial dysfunction plays a key role in the cytotoxic effects of these specific quinoline derivatives.

Another investigation into various quinoline derivatives against Caco-2 human epithelial colorectal carcinoma cells revealed that a nitro-aldehyde quinoline derivative (E) displayed the highest cytotoxicity compared to other tested compounds in the series. brieflands.com This highlights how specific functional groups, such as nitro and aldehyde moieties, can significantly influence the cytotoxic potential of the quinoline scaffold. brieflands.com

Furthermore, research on newly synthesized quinoline derivatives, including 5,7-dibromo-8-hydroxyquinoline (MC-5-2), showed significant cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cells. researchgate.net Interestingly, the cytotoxicity in cancer cells was significantly higher than in non-cancerous 184A1 cells for some of the tested compounds, suggesting a degree of selectivity. researchgate.net

The following table summarizes the in vitro cytotoxicity findings for several quinoline derivatives:

Interactive Data Table: In Vitro Cytotoxicity of Quinoline Derivatives| Compound/Derivative Class | Cell Line(s) | Key Findings |

|---|---|---|

| 4-Substituted Quinolines (HTI 21, HTI 22) | Antitumor and antileishmanial screening | Induced caspase-dependent apoptosis, mitochondrial potential dissipation, and ROS generation. nih.gov |

| Nitro-aldehyde quinoline derivative (E) | Caco-2 | Highest cytotoxicity among the tested series. brieflands.com |

| 5,7-dibromo-8-hydroxyquinoline (MC-5-2) | MCF-7, MDA-MB-231, 184A1 | Significant and somewhat selective cytotoxicity against breast cancer cell lines. researchgate.net |

| Pyrazolo[4,3-f]quinoline derivatives | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | Compound 2E showed potent antiproliferative activity. mdpi.com |

| Chalcone derivative 3a (methoxy-substituted) | NCI-H226 (non-small cell lung cancer) | Exhibited selective and remarkable cytotoxic activity. rsc.org |

In vivo Acute and Chronic Toxicity Studies on Quinoline Analogs

Acute toxicity studies of quinoline derivatives have been conducted to determine their LD50 values (the dose required to be lethal to 50% of the test population). A study utilizing the hydrobiont Daphnia magna classified several quinoline derivatives as having slight to moderate toxicity based on the Passino-Smith classification and low toxicity according to the Globally Harmonized System (GHS) categories. researchgate.netpandawainstitute.com These findings, derived from both in vivo and in silico models, suggest that some quinoline derivatives may possess a favorable acute toxicity profile. researchgate.netpandawainstitute.com

Chronic toxicity studies are essential for evaluating the long-term effects of a compound. Information regarding the oral toxicity of quinoline following subchronic exposures has been gleaned from carcinogenicity bioassays. epa.gov These studies are critical for identifying potential target organs for toxicity and establishing a no-observed-adverse-effect level (NOAEL).

Mutagenicity and Carcinogenicity Assessments of Quinoline Scaffold

The mutagenic and carcinogenic potential of the quinoline scaffold is a significant safety concern. Quinoline itself has been shown to be mutagenic in Salmonella typhimurium tester strains TA100 and TA98, but only in the presence of a metabolic activation system (S-9 mix). nih.gov This indicates that metabolic activation is necessary to convert quinoline into a mutagenic substance.

Further studies have revealed that several quinoline derivatives also exhibit mutagenic properties. nih.gov For example, 8-hydroxyquinoline (B1678124) was found to be mutagenic with S-9 mix in both TA100 and TA98 strains. nih.gov Out of 17 other quinoline derivatives tested, 12 were found to be mutagenic, highlighting the need for careful assessment of this property for any new quinoline-based compound. nih.gov

In terms of carcinogenicity, quinoline has been reported to be a hepatocarcinogen in rats and mice. nih.govgrantome.com The mechanism of carcinogenicity is thought to involve both genotoxic and mitogenic components. epa.gov Research is ongoing to identify the specific DNA adducts formed from quinoline metabolism in vivo. grantome.com It is important to note that species differences in susceptibility to quinoline-induced carcinogenicity have been observed, with hamsters and guinea pigs appearing to be resistant. grantome.com

Neurotoxicity of Quinoline Derivatives

Certain quinoline derivatives have been associated with neurotoxic effects. The historical use of some quinoline antimalarials has been linked to idiosyncratic central nervous system (CNS) toxicity syndromes. nih.gov For example, mefloquine, a quinoline derivative, has been associated with a risk of potentially irreversible neurological sequelae. nih.gov

The excitotoxicity of quinolinic acid, a potent endogenous N-methyl-D-aspartate (NMDA) receptor agonist, has been characterized in hypoxic hippocampal slices. nih.gov This effect was blocked by NMDA receptor antagonists, indicating a receptor-mediated mechanism. nih.gov This highlights the potential for quinoline derivatives to interact with neurotransmitter systems and induce neurotoxicity.

However, not all quinoline derivatives are neurotoxic. A study on a series of pyridinedicarboxylic acids found that only quinolinic acid and its anhydride (B1165640) exhibited significant excitotoxicity at low concentrations. nih.gov This underscores the importance of the specific chemical structure in determining the neurotoxic potential of a quinoline derivative.

Considerations for Translational Research and Drug Safety Profiling

The translation of preclinical safety data into clinical settings is a critical aspect of drug development. For quinoline derivatives, a thorough understanding of their structure-activity relationships (SAR) and structure-toxicity relationships is paramount. nih.gov In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies can be valuable tools in the early stages of development to predict the pharmacokinetic and toxicity profiles of new compounds. nih.gov

For instance, in silico studies on a series of quinoline-imine derivatives suggested excellent intestinal absorption and water solubility for some compounds, as well as varying degrees of blood-brain barrier penetration and protein binding. nih.gov Toxicity predictions indicated that these anticipated chemicals were non-toxic and non-mutagenic. nih.gov

The development of quantitative structure-toxicity relationship (QSTR) models can also aid in predicting the toxicity of new quinoline derivatives. researchgate.netpandawainstitute.com These models use computational methods to correlate the chemical structure of compounds with their toxicological effects. researchgate.net

Ultimately, a comprehensive drug safety profile for any new quinoline derivative, including "6-Fluoro-4-hydroxy-3-nitroquinoline," will require a combination of in vitro and in vivo studies, as well as in silico modeling, to thoroughly assess its potential risks and benefits before it can be considered for human use.

Future Perspectives and Research Directions

Development of Novel Synthetic Methodologies for Quinolines

The synthesis of quinoline (B57606) derivatives has been a subject of intense study due to their pharmacological importance. nih.gov Traditional methods are continually being refined, and new, more efficient synthetic routes are being developed to create diverse molecular libraries for drug screening.

Key Developments:

Microwave-Assisted Synthesis: This technique has emerged as an environmentally friendly and efficient method for chemical synthesis. It often leads to shorter reaction times, higher yields, and a reduction in waste products by directly transferring energy to the reacting molecules. nih.gov The synthesis of fluorinated 4-hydroxyquinolinones has been successfully achieved using microwave irradiation, highlighting a promising route for producing compounds like 6-Fluoro-4-hydroxy-3-nitroquinoline. tandfonline.com

Catalyst and Solvent-Free Reactions: Green chemistry principles are increasingly influencing synthetic strategies. The development of multicomponent reactions that proceed without the need for catalysts or harmful solvents offers a sustainable approach to generating complex quinoline structures. tandfonline.com

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This technology allows for safer, more scalable, and highly reproducible synthesis of quinoline intermediates, which is crucial for industrial production.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the quinoline core. chemicalbook.com This allows for fine-tuning the electronic and steric properties of the molecule to optimize its biological activity. A general procedure for the palladium-catalyzed nitration of aryl halides, for example, demonstrates a modern method for introducing the nitro group onto aromatic rings. chemicalbook.com

These advanced synthetic methods are paving the way for the efficient and environmentally conscious production of novel quinoline derivatives, including complex structures based on the this compound framework.

Advanced Computational Design of Next-Generation Therapeutics

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process from hit identification to lead optimization. researchgate.net For quinoline-based compounds, in silico methods are crucial for predicting their properties and interactions with biological targets.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to understand the binding mode and affinity. For instance, docking studies have been used to investigate the interaction of quinoline derivatives with targets like topoisomerase I and thymidine (B127349) phosphorylase, revealing key hydrogen bonds and other interactions with amino acid residues. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: By analyzing how chemical structure relates to biological activity, SAR studies guide the design of more potent and selective compounds. researchgate.netnih.gov For example, studies have shown that the position and nature of substituents on the quinoline ring significantly impact anticancer activity. researchgate.net